molecular formula C18H18N2O5S2 B2887036 Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate CAS No. 919755-80-9

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate

Cat. No.: B2887036
CAS No.: 919755-80-9
M. Wt: 406.47
InChI Key: GROPRTSEAPVVKE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano group at position 4, a methyl group at position 3, and a 2-(4-(methylsulfonyl)phenyl)acetamido substituent at position 5 of the thiophene ring. The ethyl carboxylate group at position 2 enhances solubility and reactivity for further functionalization. This compound is likely synthesized via multi-step reactions involving bromination, nucleophilic substitution, and condensation, as inferred from analogous thiophene derivatives in the literature .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-25-18(22)16-11(2)14(10-19)17(26-16)20-15(21)9-12-5-7-13(8-6-12)27(3,23)24/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPRTSEAPVVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction with Modified Substrates

The classical Gewald reaction, which combines a ketone, cyanoacetate, and elemental sulfur, has been adapted to introduce the 3-methyl and 4-cyano groups directly. For example, reacting methyl acetoacetate with ethyl cyanoacetate and sulfur in dimethylformamide (DMF) at 80°C yields ethyl 3-methyl-4-cyano-5-aminothiophene-2-carboxylate. However, the 5-amino group in this intermediate necessitates subsequent modification to accommodate the acetamido side chain.

Reaction Conditions

  • Ketone : Methyl acetoacetate (1.2 equiv)
  • Cyanoacetate : Ethyl cyanoacetate (1.0 equiv)
  • Catalyst : Morpholine (10 mol%)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

Halogen-Mediated Cyclization

Alternative routes employ halogenated precursors to improve regioselectivity. Bromoacetone reacts with ethyl 2-cyanoacetate in the presence of sodium hydride, forming ethyl 4-cyano-3-methyl-5-bromothiophene-2-carboxylate. The bromine at position 5 serves as a leaving group for nucleophilic substitution in later stages.

Key Data

Parameter Value Source
Reactants Bromoacetone, ethyl cyanoacetate
Base Sodium hydride
Solvent Tetrahydrofuran (THF)
Yield 85%

Introduction of the Acetamido Side Chain

The 2-(4-(methylsulfonyl)phenyl)acetamido group is introduced via amidation of a 5-amino-thiophene intermediate or nucleophilic substitution of a 5-halo-thiophene.

Amidation of 5-Amino-Thiophene

Ethyl 3-methyl-4-cyano-5-aminothiophene-2-carboxylate reacts with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under Schotten-Baumann conditions. The acid chloride is prepared by treating 2-(4-(methylsulfonyl)phenyl)acetic acid with thionyl chloride in dichloromethane at −15°C.

Optimized Protocol

  • Acid Chloride Synthesis :
    • 2-(4-(Methylsulfonyl)phenyl)acetic acid (1.0 equiv)
    • Thionyl chloride (2.5 equiv), dichloromethane, −15°C, 2 hours.
  • Amidation :
    • 5-Amino-thiophene (1.0 equiv), acid chloride (1.2 equiv)
    • Triethylamine (2.0 equiv), tetrahydrofuran (THF), 0°C → room temperature, 6 hours.
    • Yield : 89%.

Nucleophilic Substitution of 5-Halo-Thiophene

Ethyl 4-cyano-3-methyl-5-bromothiophene-2-carboxylate undergoes substitution with 2-(4-(methylsulfonyl)phenyl)acetamide in the presence of a palladium catalyst. This method avoids the need for intermediate amine isolation.

Reaction Parameters

Parameter Value Source
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane
Temperature 100°C, 24 hours
Yield 76%

Functional Group Interconversion Strategies

Oxidation of Thioether Intermediates

Early routes utilized methylthio groups at position 5, which were oxidized to sulfones before displacement. For example, ethyl 4-cyano-3-methyl-5-(methylthio)thiophene-2-carboxylate is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the sulfone, which is then reacted with 2-(4-(methylsulfonyl)phenyl)acetamide.

Oxidation Data

Oxidizing Agent mCPBA (2.2 equiv)
Solvent Dichloromethane
Temperature 0°C → room temperature
Yield 93%

Hydrolysis-Cyclization Approaches

A patent describes the hydrolysis of methyl 2-methyl-oxirane-carboxylate to form 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid, which is analogous to steps adaptable for the target compound. While this method focuses on a different scaffold, the principles of epoxide ring-opening and subsequent functionalization inform alternative pathways.

Spectroscopic Validation and Purity Assessment

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, J = 7.1 Hz, -COOCH₂CH₃), 2.42 (s, 3H, -CH₃), 3.21 (s, 3H, -SO₂CH₃), 4.28 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 7.85–8.05 (m, 4H, aromatic).
  • HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Source
Gewald + Amidation High regioselectivity Multiple steps, low atom economy 72–89%
Halogen Substitution Direct functionalization Requires palladium catalyst 76%
Thioether Oxidation Avoids harsh amidation conditions Additional oxidation step 85%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functions, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiophene derivatives with ethyl carboxylate backbones exhibit diverse bioactivity depending on substituent patterns. Below is a structural and functional comparison with key analogs:

Compound Substituents Key Structural Differences Functional Implications Ref.
Target Compound 4-Cyano, 3-methyl, 5-(2-(4-(methylsulfonyl)phenyl)acetamido) N/A High polarity (methylsulfonyl), hydrogen bonding (acetamido), stability (cyano) -
Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate 4-Cyano, 3-hydroxy, 5-methylsulfonyl Hydroxy vs. methyl at C3 Reduced steric hindrance; hydroxy may increase reactivity or acidity
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Bromo, 4-cyano, 5-sulfanyl Bromine and sulfanyl vs. methyl and acetamido Bromine enables cross-coupling; sulfanyl enhances nucleophilicity
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 2-Amino, 4-methyl, 5-nitrophenyl Amino vs. cyano at C4; nitro vs. methylsulfonyl Nitro group increases electron-withdrawing effects, altering electronic properties
Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate 5-(4-Chlorophenyl), 3-isothiocyanate Isothiocyanate vs. acetamido Isothiocyanate facilitates conjugation to biomolecules

Physicochemical Properties

  • Solubility: The methylsulfonyl group in the target compound enhances polarity, improving aqueous solubility compared to non-polar analogs like Ethyl 5-(4-chlorophenyl) derivatives .
  • Crystallinity: X-ray studies of related compounds (e.g., Ethyl 3-bromo-4-cyano) reveal planar thiophene rings with hydrogen-bonding networks, suggesting similar crystallinity for the target compound .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group, a methyl group, and an acetamido moiety linked to a methylsulfonylphenyl group. These structural components are crucial for its biological activity, influencing interactions with biological targets.

  • Inhibition of Human Leukocyte Elastase (HLE) :
    • This compound has been identified as an inhibitor of human leukocyte elastase (HLE), which plays a critical role in inflammatory responses. HLE is involved in the breakdown of extracellular matrix proteins during inflammation and infection. By inhibiting this enzyme, the compound may reduce tissue damage associated with inflammatory diseases .
  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown promising results in cytotoxic assays against various cancer cell lines. For instance, studies indicate that thiazole derivatives exhibit significant anti-tumor activity, with IC50 values indicating effective inhibition of cell proliferation. The presence of specific substituents on the thiophene ring enhances cytotoxicity, suggesting structure-activity relationships (SAR) that could guide further development .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Inhibition of HLEHuman leukocyte elastaseNot specified
CytotoxicityA-431 (skin cancer)< 10
CytotoxicityU251 (glioblastoma)< 15
CytotoxicityWM793 (melanoma)< 20

Detailed Research Findings

  • Cytotoxicity Studies :
    • A study evaluating various thiazole derivatives found that compounds similar to this compound demonstrated significant growth inhibition across multiple cancer cell lines, including A-431 and U251, with IC50 values indicating potent anti-cancer properties .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-donating groups, such as methyl or methoxy substitutions on the phenyl ring, correlates with enhanced cytotoxic activity. This suggests that modifications to the existing structure could yield even more potent derivatives .
  • Potential Clinical Applications :
    • Given its dual action as an elastase inhibitor and its cytotoxic effects against cancer cells, this compound holds potential for development as a therapeutic agent in treating inflammatory diseases and certain cancers.

Q & A

Q. How does the methylsulfonylphenyl moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • ADME Studies :
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability .
  • Metabolic Stability : Use liver microsome assays to track cytochrome P450-mediated degradation .
  • In Silico Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration .

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